2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione
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Overview
Description
2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a benzoyl group at the second position, a chlorine atom at the third position, and a dione group at the first position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione typically involves the reaction of benzoyl chloride with 3-chloro-1H-1-benzothiophene-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-1,1-dioxide: Similar in structure but lacks the benzoyl group.
2-Benzoyl-1H-1-benzothiophene-1,1-dione: Similar but without the chlorine atom at the third position.
3-Chloro-2-methyl-1H-1-benzothiophene-1,1-dione: Similar but with a methyl group instead of a benzoyl group.
Uniqueness
2-Benzoyl-3-chloro-1H-1-benzothiophene-1,1-dione is unique due to the presence of both the benzoyl group and the chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
CAS No. |
52694-91-4 |
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Molecular Formula |
C15H9ClO3S |
Molecular Weight |
304.7 g/mol |
IUPAC Name |
(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H9ClO3S/c16-13-11-8-4-5-9-12(11)20(18,19)15(13)14(17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JGNAESNHLXREQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2(=O)=O)Cl |
Origin of Product |
United States |
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